molecular formula C13H10ClN3 B2846386 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 1368290-23-6

7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No. B2846386
CAS RN: 1368290-23-6
M. Wt: 243.69
InChI Key: VNNJFOOVLDPZLU-UHFFFAOYSA-N
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Description

7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound with the CAS Number: 1368290-23-6 . It has a molecular weight of 243.7 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is noted for being reasonably fast, very clean, high yielding, simple in workup, and environmentally benign .


Molecular Structure Analysis

The IUPAC name for this compound is 7-chloro-2-phenylimidazo[1,2-a]pyridin-3-ylamine . The Inchi Code is 1S/C13H10ClN3/c14-10-6-7-17-11(8-10)16-12(13(17)15)9-4-2-1-3-5-9/h1-8H,15H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine are not detailed in the search results, imidazo[1,2-a]pyridines in general have been synthesized using various methods . These include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a powder that is stored at room temperature . It has a molecular weight of 243.7 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazo[1,2-a]pyridines, including 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, have attracted significant interest due to their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized . Therefore, the future direction of this compound could involve further exploration of its potential applications in medicinal chemistry.

properties

IUPAC Name

7-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-6-7-17-11(8-10)16-12(13(17)15)9-4-2-1-3-5-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNJFOOVLDPZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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